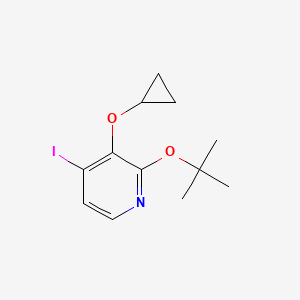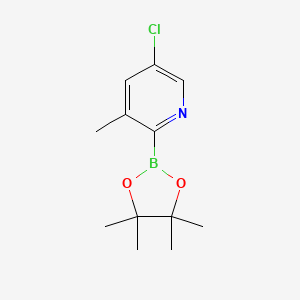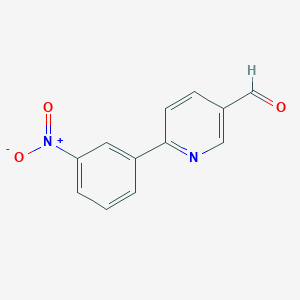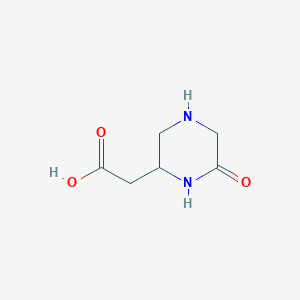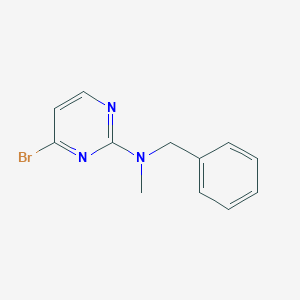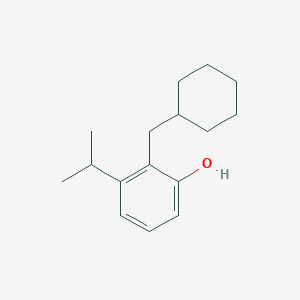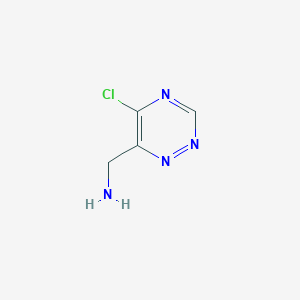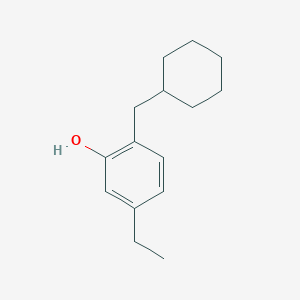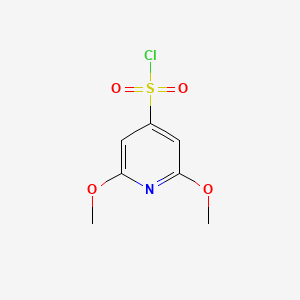
2,6-Dimethoxypyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S and a molecular weight of 237.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two methoxy groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-4-sulfonyl chloride typically involves the sulfonation of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Applications De Recherche Scientifique
2,6-Dimethoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Mécanisme D'action
The mechanism of action of 2,6-Dimethoxypyridine-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethoxypyridine: Lacks the sulfonyl chloride group and is less reactive towards nucleophiles.
4-Pyridinesulfonyl chloride: Similar sulfonyl chloride functionality but lacks the methoxy groups at the 2 and 6 positions.
Pyridine-3-sulfonyl chloride: Sulfonyl chloride group at the 3 position instead of the 4 position.
Uniqueness
2,6-Dimethoxypyridine-4-sulfonyl chloride is unique due to the presence of both methoxy groups and the sulfonyl chloride group, which confer distinct reactivity and properties. The methoxy groups can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound .
Propriétés
Formule moléculaire |
C7H8ClNO4S |
|---|---|
Poids moléculaire |
237.66 g/mol |
Nom IUPAC |
2,6-dimethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-7(9-6)13-2/h3-4H,1-2H3 |
Clé InChI |
LTUXBVDBAAUBNT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


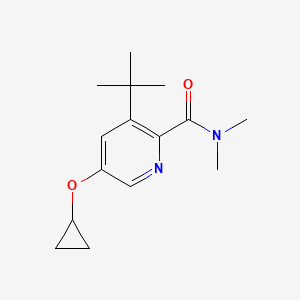
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
